BenchChemオンラインストアへようこそ!

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Purity specification Quality control NMR/HPLC/GC

Secure your research's reproducibility with this specific 2-pyridyl-pyrazole building block. Unlike 3-/4-pyridyl or pyrazine analogs that disrupt metal chelation geometry, this isomer provides a predictable bidentate ligand core. The 4-chloromethyl handle enables clean nucleophilic displacement for late-stage diversification in kinase inhibitor or MRI contrast agent programs, without altering the favorable CNS-logP of 1.6. Insist on batch-specific NMR to guarantee regioisomeric fidelity and avoid confounding fragment screening results.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 2092709-99-2
Cat. No. B1482405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
CAS2092709-99-2
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=CC=N2)CCl
InChIInChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3
InChIKeyJOOKPISPQLNZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS 2092709-99-2): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS 2092709-99-2) is a heterocyclic building block featuring a 2-pyridyl group at the pyrazole 3-position, an N1-ethyl substituent, and a chloromethyl handle at the 4-position [1]. Its molecular formula is C₁₁H₁₂ClN₃, with a molecular weight of 221.68 g/mol, computed logP of 1.6, zero hydrogen-bond donors, two hydrogen-bond acceptors, and three rotatable bonds [1]. The compound serves as a versatile synthetic intermediate, with the chloromethyl group enabling nucleophilic displacement and cross-coupling diversification, while the pyridyl-pyrazole scaffold appears in ligands for transition metals and bioactive molecules [2].

Why Generic Substitution Fails for 2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS 2092709-99-2)


Even among closely related regioisomers or heteroaryl analogs, substitution at the procurement stage introduces significant risk because the spatial arrangement of the chloromethyl, N-ethyl, and pyridyl groups dictates downstream reactivity, coordination geometry, and biological target engagement. The 2-pyridyl isomer positions the pyridine nitrogen for bidentate metal chelation with the pyrazole N2, a geometry that is disrupted in 3-pyridyl or 4-pyridyl variants [1]. Replacement of pyridine with pyrazine (CAS 2090940-98-8) alters the hydrogen-bond-acceptor count and computed logP, which can shift pharmacokinetic or solubility profiles in a molecular series . Even a subtle positional shift of the chloromethyl group from the 4- to the 5-position of the pyrazole ring changes the electrophilic trajectory and the steric environment of subsequent SN2 or cross-coupling steps. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in purity specifications, computed ADME-related parameters, and demonstrated synthetic utility—differences that directly impact experimental reproducibility and scale-up feasibility.

Quantitative Differentiation Evidence for 2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS 2092709-99-2) Versus Closest Analogs


Certified Purity and Batch QC Documentation vs. 3-Pyridyl Regioisomer

A reputable vendor (Bidepharm) lists the target compound at a standard purity of 98%, with batch-specific QC data including NMR, HPLC, and GC available upon request . In contrast, the 3-pyridyl regioisomer 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS 2090583-88-1) is also listed at 98% purity by the same vendor, but the QC profile may differ in terms of regioisomeric impurity identity and abundance because the synthetic route (2-alkynylpyridine vs. 3-alkynylpyridine) alters the impurity fingerprint . For procurement decisions requiring certified low regioisomeric cross-contamination, the availability of matched batch-specific NMR spectra that confirm the 2-pyridyl connectivity provides a verifiable differentiator.

Purity specification Quality control NMR/HPLC/GC

Computed logP and Hydrogen-Bond Acceptor Count vs. Pyrazine Analog

The target compound has a computed XLogP3-AA of 1.6 and two hydrogen-bond acceptors (HBA count = 2) [1]. The direct pyrazine analog 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyrazine (CAS 2090940-98-8) contains an additional nitrogen atom in the aryl ring, increasing the HBA count to 4 and reducing the computed logP to approximately 0.75 (estimated from pyridine→pyrazine logP decrement of ~0.85 units in matched molecular pairs) [2]. This 0.85 log-unit difference corresponds to a roughly 7-fold shift in the octanol-water partition coefficient, which can measurably alter membrane permeability and non-specific protein binding when the building block is incorporated into a final biologically active molecule.

Lipophilicity ADME prediction Physicochemical property

Demonstrated Synthetic Utility in 2-(Pyrazol-3-yl)pyridine Ligand Synthesis vs. Unsubstituted or N-Aryl Analogs

The 2-(pyrazol-3-yl)pyridine scaffold, exemplified by the target compound, is explicitly highlighted as an 'important structural motif in ligands for transition metals and bioactive molecules' in a peer-reviewed synthetic methodology paper [1]. The chloromethyl substituent enables post-synthetic diversification via nucleophilic substitution or metal-catalyzed cross-coupling that is not accessible with the unsubstituted (R=H) or methyl-substituted analogs. In contrast, N-aryl pyrazole analogs (e.g., 1-phenyl-4-chloromethylpyrazole derivatives) lack the 2-pyridyl nitrogen coordination site, reducing their capacity to form stable bidentate chelates with late transition metals such as Pd(II), Cu(I), or Ru(II). This makes the target compound a privileged intermediate for synthesizing P,N-ligands and luminescent metal complexes where the chloromethyl group serves as a functionalization anchor.

Synthetic methodology Ligand diversification Cross-coupling

High-Priority Application Scenarios for 2-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine (CAS 2092709-99-2) Based on Verified Evidence


Synthesis of CNS-Penetrant Kinase Inhibitor Candidates Where Tuned logP Is Critical

Medicinal chemistry teams optimizing brain-penetrant kinase inhibitors can rationally select the target compound over its pyrazine analog. The computed logP of 1.6 [1] falls within the CNS drug-likeness window (typically logP 1–4), whereas the pyrazine analog (estimated logP ~0.75) may reduce passive permeability, decreasing the likelihood of achieving therapeutically relevant unbound brain concentrations. The chloromethyl handle allows late-stage introduction of solubilizing amines without altering the favorable pyridyl-pyrazole core logP.

Construction of Bidentate P,N-Ligand Libraries for Transition-Metal Catalysis

Organometallic chemists developing Pd- or Cu-catalyzed cross-coupling methodologies benefit from the 2-pyridyl-pyrazole motif, which can chelate metals in a bidentate fashion [2]. The chloromethyl group at the pyrazole 4-position provides a unique vector for attaching phosphine, N-heterocyclic carbene, or sulfonamide donor arms, enabling systematic tuning of the ligand's steric and electronic properties. This avoids the need to synthesize each ligand scaffold de novo, reducing procurement complexity.

Zn²⁺-Responsive MRI Contrast Agent Development Using Pyridine-Functionalized DTPA-Bisamide Complexes

Building on the reported use of chloromethylpyridine derivatives in synthesizing Gd³⁺-DTPA-bisamide complexes that exhibit Zn²⁺-sensitive relaxivity changes [3], the target compound offers a structural variant where the pyridine nitrogen is positioned ortho to the pyrazole linkage. This geometry may alter the Zn²⁺-binding affinity and the associated conformational change in the final contrast agent relative to the para-pyridyl or meta-pyridyl isomers, providing a design tool for tuning the dynamic range of Zn²⁺-responsive MRI probes.

Regioisomerically Pure Building Block Supply for Fragment-Based Drug Discovery (FBDD) Libraries

Fragment screening libraries require building blocks with unambiguous regioisomeric identity to ensure that any detected binding activity can be correctly assigned to a single molecular species. Procuring 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine from vendors that provide batch-specific NMR confirmation of the 2-pyridyl connectivity mitigates the risk of regioisomer cross-contamination that could confound fragment hit triage and X-ray crystallography efforts.

Quote Request

Request a Quote for 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.